molecular formula C12H18N2O B3336292 1-Butyl-3-(4-methylphenyl)urea CAS No. 22671-74-5

1-Butyl-3-(4-methylphenyl)urea

Cat. No. B3336292
Key on ui cas rn: 22671-74-5
M. Wt: 206.28 g/mol
InChI Key: JFYNDZSUPRRXEA-UHFFFAOYSA-N
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Patent
US04435567

Procedure details

5.64 g n-butylcarbamoyl-benzoic acid sulfimide was reacted with 2.14 g p-toluidine and 2.8 ml triethylamine in 20 ml of a 1:1 mixture of water and acetone, as described in example 1. 3.28 g 1-(p-tolyl)-3-(n-butyl)-urea was obtained, melting at 118°-119° C.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH2]=N.[CH2:3]([NH:7][C:8](C1C=CC=CC=1C(O)=O)=[O:9])[CH2:4][CH2:5][CH3:6].[NH2:19][C:20]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=1.C(N(CC)CC)C.O>CC(C)=O>[C:23]1([CH3:26])[CH:24]=[CH:25][C:20]([NH:19][C:8]([NH:7][CH2:3][CH2:4][CH2:5][CH3:6])=[O:9])=[CH:21][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
[SH2]=N.C(CCC)NC(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
2.14 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)NC(=O)NCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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